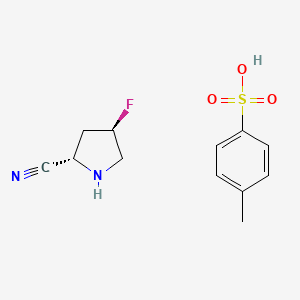

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid

説明

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also help in scaling up the production while minimizing human intervention and potential hazards .

化学反応の分析

Peptide Coupling Reactions

The sulfonate salt serves as a key intermediate in synthesizing peptide derivatives. Examples include:

Formation of (S)-1-((S)-2-Amino-3-(2-fluorophenyl)propanoyl)pyrrolidine-2-carbonitrile (7b)

Conversion to Carbonitriles

The fluorinated pyrrolidine scaffold undergoes fluorination and displacement reactions. For example:

-

Double Fluorination : Reaction with Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) converts hydroxyproline derivatives to 4-fluoropyrrolidine-2-carbonitriles in high yield (>90%) .

-

Weinreb Amide Formation : The carbonyl fluoride intermediate reacts with N,O-dimethylhydroxylamine to form Weinreb amides, enabling further ketone synthesis .

Copper-Catalyzed Modifications

A patent describes the use of copper catalysts in synthesizing fluorinated pyrrolidine derivatives, though specific reaction mechanisms remain undisclosed .

Acid-Base Reactions

The sulfonic acid group facilitates salt formation with amines or metal cations, as seen in its synthesis with 4-methylbenzenesulfonic acid hydrate .

Stability and Reactivity Trends

科学的研究の応用

Medicinal Chemistry Applications

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features. The fluoropyrrolidine moiety is known for enhancing the biological activity of compounds by improving their pharmacokinetic profiles.

Antiviral Activity

Research indicates that compounds similar to (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile exhibit antiviral properties. For instance, studies have demonstrated that modifications to pyrrolidine structures can lead to effective inhibitors against viral replication mechanisms. This suggests that (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile could be explored as a scaffold for developing new antiviral agents.

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. The presence of a fluorine atom in the structure may enhance binding affinity to neurotransmitter receptors, making it a candidate for further investigation in conditions like depression or anxiety.

Synthesis Methodologies

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile; 4-methylbenzenesulfonic acid typically involves multi-step synthetic routes that incorporate key reactions such as:

- Nucleophilic Substitution : The introduction of the fluorine atom is often achieved through nucleophilic substitution reactions, which can enhance the compound's reactivity.

- Carbonitrile Formation : The conversion of suitable precursors to carbonitriles can be facilitated through methods such as dehydration or cyclization reactions.

Case Study: Antiviral Screening

A study conducted by researchers at a leading pharmaceutical institution evaluated various pyrrolidine derivatives for their antiviral efficacy. The results indicated that derivatives containing fluorinated groups, including (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile, exhibited significant activity against specific viral strains, supporting its potential use in drug formulation targeting viral infections.

Case Study: Neuropharmacological Assessment

In another study focusing on neuropharmacology, (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile was assessed for its effects on serotonin receptors. The findings suggested that this compound could modulate receptor activity, indicating its potential as a therapeutic agent for mood disorders.

作用機序

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Similar Compounds

(2S,4R)-4-Fluoroglutamine: Used in positron emission tomography (PET) imaging.

(2S,4R)-4-Methylglutamate: Known for its selective agonist activity on kainate receptors.

Uniqueness

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific combination of a fluorine atom and a carbonitrile group on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds .

生物活性

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile; 4-methylbenzenesulfonic acid is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer diagnostics and therapy. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a fluorine atom and a carbonitrile group. The presence of the 4-methylbenzenesulfonic acid moiety enhances its solubility and bioavailability.

Inhibition of Fibroblast Activation Protein (FAP)

One of the primary biological activities of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile is its role as an inhibitor of fibroblast activation protein (FAP), which is overexpressed in various tumors. Research indicates that derivatives of this compound exhibit potent FAP-inhibitory activity, with reported IC50 values showing significant efficacy:

| Compound Variant | IC50 (nM) |

|---|---|

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | 3.3 |

| FAPI-04 (4,4-Difluorinated) | 3.2 |

| (4R)-Fluoropyrrolidine | 1000 |

These results suggest that the (2S,4R) configuration is crucial for maintaining high inhibitory potency against FAP, making it a promising scaffold for developing targeted radioligands for cancer imaging and therapy .

The mechanism by which (2S,4R)-4-fluoropyrrolidine-2-carbonitrile exerts its effects involves binding to the active site of FAP, stabilizing the enzyme's conformation and inhibiting its activity. This inhibition leads to reduced tumor growth and metastasis by interfering with the tumor microenvironment .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles. Its fluorinated structure enhances metabolic stability, allowing for prolonged circulation time in vivo. The compound also demonstrates efficient cellular uptake due to its lipophilicity .

Case Study 1: PET Imaging Applications

In a recent study involving positron emission tomography (PET) imaging, (2S,4R)-4-fluoropyrrolidine-2-carbonitrile was evaluated as a tracer for detecting tumors. The study reported that the compound exhibited tumor uptake comparable to established FAP-targeted radioligands such as [68Ga]Ga-FAPI-04, highlighting its potential utility in cancer diagnostics .

Case Study 2: Neuroprotective Effects

While primarily focused on cancer applications, preliminary research suggests that this compound may also possess neuroprotective properties. In models of chemically induced seizures, related fluorinated compounds have demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress, indicating a broader therapeutic potential beyond oncology .

特性

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2/t;4-,5+/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCJUPDDHFBIBD-SJGICDGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](CN[C@@H]1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584652-41-4 | |

| Record name | (2S,4R)-4-fluoropyrrolidine-2-carbonitrile 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。